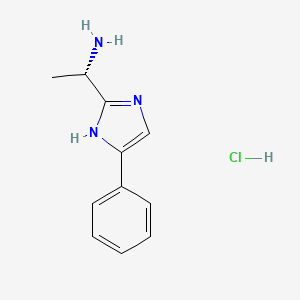![molecular formula C8H9BrN2 B15365736 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine CAS No. 1538721-02-6](/img/structure/B15365736.png)
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Cyclopenta[c]pyridin-1-amine, 4-bromo-6,7-dihydro- is a heterocyclic organic compound characterized by a fused ring structure containing a pyridine ring and a cyclopentane ring
Synthetic Routes and Reaction Conditions:
Multicomponent Synthesis: One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product.
Cyclocondensation Reaction: Another approach is the cyclocondensation reaction between 2,5-diarilidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions like sodium ethoxide. This method is efficient for producing derivatives of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines are typically employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different physical and chemical properties.
Substitution Products: Substituted derivatives where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of more complex heterocyclic compounds, which are valuable in organic chemistry research. Biology: Medicine: The compound and its derivatives may be explored for their therapeutic properties, including potential use as drugs or drug precursors. Industry: In material science, the compound can be used in the development of corrosion inhibitors, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which 5H-Cyclopenta[c]pyridin-1-amine, 4-bromo-6,7-dihydro- exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar fused ring structure but differ in the position and type of substituents.
4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-1-amine: This compound is structurally similar but lacks the bromo substituent.
Uniqueness: The presence of the bromo substituent at the 4-position and the specific amine group at the 1-position make this compound unique compared to its analogs. These structural differences can significantly impact its chemical reactivity and biological activity.
Properties
CAS No. |
1538721-02-6 |
|---|---|
Molecular Formula |
C8H9BrN2 |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-11-8(10)6-3-1-2-5(6)7/h4H,1-3H2,(H2,10,11) |
InChI Key |
JZRVUDVCTYWNSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=NC=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


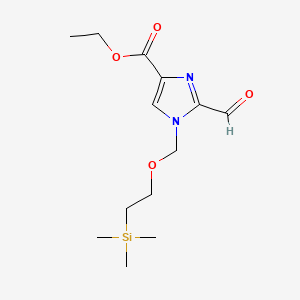
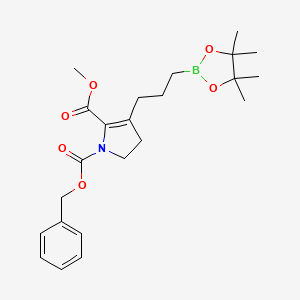
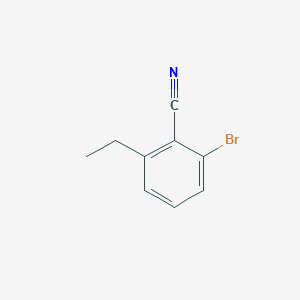
![ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B15365695.png)
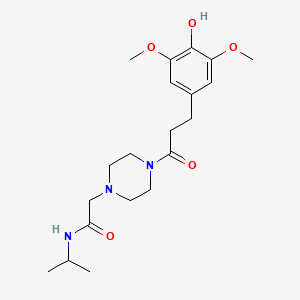
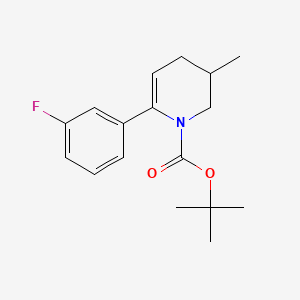
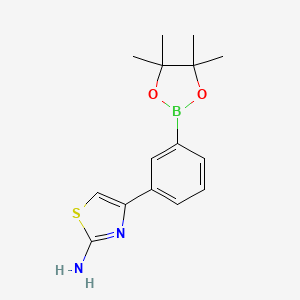
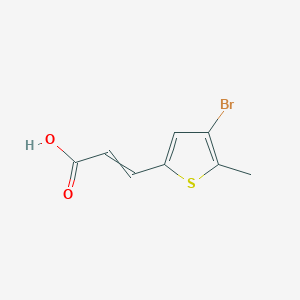


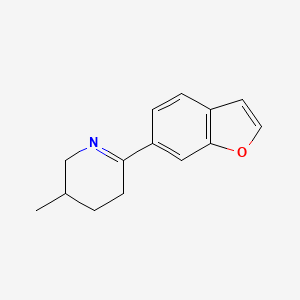
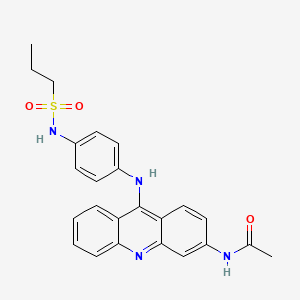
![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
